molecular formula C6H14N2O B8745795 N-(2-amino-2-methylpropyl)acetamide CAS No. 87484-88-6

N-(2-amino-2-methylpropyl)acetamide

Cat. No.: B8745795
CAS No.: 87484-88-6
M. Wt: 130.19 g/mol
InChI Key: WSMGYPOPWMINLU-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)acetamide is an organic compound with the molecular formula C6H14N2O. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-amino-2-methylpropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)acetamide typically involves the reaction of acetamide with 2-amino-2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3CONH2+NH2C(CH3)2NH2CH3CONHCH2C(CH3)2NH2\text{CH}_3\text{CONH}_2 + \text{NH}_2\text{C(CH}_3\text{)}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CONHCH}_2\text{C(CH}_3\text{)}_2\text{NH}_2 CH3​CONH2​+NH2​C(CH3​)2​NH2​→CH3​CONHCH2​C(CH3​)2​NH2​

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-amino-2-methylpropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-methylpropyl)-
  • Acetamide, N-isobutyl-
  • N-(2-Methylpropyl)acetamide

Uniqueness

N-(2-amino-2-methylpropyl)acetamide is unique due to the presence of the 2-amino-2-methylpropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

CAS No.

87484-88-6

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)acetamide

InChI

InChI=1S/C6H14N2O/c1-5(9)8-4-6(2,3)7/h4,7H2,1-3H3,(H,8,9)

InChI Key

WSMGYPOPWMINLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C)(C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 26.4 g (0.3 mol) of ethyl acetate and 79.2 g (0.9 mole) of 1,2-diamino-2-methylpropane was heated at 100° C. in a pressured bomb for 36 hours. The reaction mixture was evaporated in vacuo and distilled to give 22.4 g (57.4%) of product which had a boiling point of 100° C. at 0.1 mmHg. This product was identified by NMR and IR spectroscopy.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
79.2 g
Type
reactant
Reaction Step One
Yield
57.4%

Synthesis routes and methods II

Procedure details

A mixture of 26.4 g (0.3 mol) of ethyl acetate and 79.2 g (0.9 mol) of 1,2-diamino-2-methylpropane was heated at 100° C. in a pressure bomb for 36 hours. The reaction mixture was evaporated in vacuo and distilled to give 22.4 g (57.4%) of product; boiling point 100° C./0.1 mmHg. This product was identified by NMR and IR spectroscopy.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
79.2 g
Type
reactant
Reaction Step One
Yield
57.4%

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